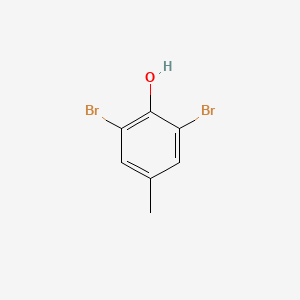

2,6-Dibromo-4-methylphenol

Übersicht

Beschreibung

2,6-Dibromo-4-methylphenol is an organic compound with the molecular formula C7H6Br2O. It is a derivative of phenol, where two bromine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 4th position. This compound is known for its applications in various chemical reactions and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-methylphenol typically involves the bromination of 4-methylphenol (p-cresol). One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like water or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 6th positions .

Industrial Production Methods: In industrial settings, the continuous bromination process is often employed. This involves mixing bromine and p-cresol in a pipeline reactor, which helps in controlling the reaction and minimizing the formation of by-products. This method is efficient and cost-effective for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dibromo-4-methylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like zinc dust or sodium borohydride.

Major Products:

- Substituted phenols

- Quinones

- Hydrogenated phenols

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2,6-Dibromo-4-methylphenol has applications in scientific research, including:

- Chemistry It is used as a reagent in organic synthesis and as a building block for complex molecules.

- Biology It is studied for its potential antimicrobial properties.

- Medicine It is investigated for potential use in drug development.

- Industry It is used in the production of polymers, dyes, and other industrial chemicals.

Chemical Reactions

This compound undergoes several chemical reactions:

- Substitution Reactions The bromine atoms can be substituted with other functional groups using appropriate reagents.

- Oxidation Reactions The phenolic group can be oxidized to form quinones or other oxidized derivatives.

- Reduction Reactions The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions:

- Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

- Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

- Reduction: Reagents like zinc dust or sodium borohydride.

Major Products:

- Substituted phenols

- Quinones

- Hydrogenated phenols

Photocatalytic Degradation

This compound (DBMP) can undergo degradation in aqueous solutions through photocatalysis and ozonolysis . Magnetite can be used as a catalyst in the photocatalysis process because of its low cost, interesting electron properties, and low environmental impact . Direct photolysis of aqueous DBMP is initiated by photolytic cleavage of the bromine–carbon bond and the formation of bromide ions . The half-lives of direct photolysis for phenol and DBMP were 1732.9 and 22 min, respectively, indicating that the bromine substituent facilitated the direct photolysis of the phenols . Approximately 50% and 98% of DBMP was degraded via direct photolysis and photocatalysis, respectively (after 60 min) .

Environmental Impact

Wirkmechanismus

The mechanism of action of 2,6-Dibromo-4-methylphenol involves its interaction with various molecular targets. The bromine atoms and the phenolic group play crucial roles in its reactivity. The compound can form noncovalent interactions, which drive the efficiency of catalysts in reactions like olefin metathesis .

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dibromo-6-methylphenol

- 2,6-Dichloro-4-methylphenol

- 2,6-Dibromo-4-ethylphenol

Comparison: 2,6-Dibromo-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .

Biologische Aktivität

2,6-Dibromo-4-methylphenol (DBMP), a halogenated aromatic compound, has garnered attention due to its biological activity and potential environmental impact. This article synthesizes current research findings on the biological activity of DBMP, focusing on its degradation processes, toxicity, and mechanisms of action.

- Molecular Formula : C₇H₆Br₂O

- Molecular Weight : 265.93 g/mol

- CAS Number : 2432-14-6

- Physical State : White to light yellow crystalline powder

- Solubility : Soluble in methanol

- pKa : Approximately 7.21 .

Degradation Mechanisms

Research has demonstrated that DBMP undergoes significant degradation in aqueous solutions through various processes, notably photocatalysis and ozonolysis.

Photocatalytic Degradation

A study highlighted that DBMP exhibits a high degradation efficiency of approximately 98% when subjected to photocatalytic processes using magnetite as a catalyst. The degradation kinetics followed a pseudo-first-order model, with an apparent rate constant of for magnetite catalyst M2 . The direct photolysis half-life for DBMP was found to be only 22 minutes, indicating rapid degradation compared to phenol, which had a half-life of 1732.9 minutes .

Ozonolysis

In contrast, ozonolysis exhibited lower efficiency for DBMP degradation (approximately 95% after 60 minutes) compared to photocatalysis. The reaction kinetics indicated that the presence of bromine substituents significantly enhances the reactivity of DBMP, facilitating both oxidation and reduction mechanisms during degradation .

Toxicity Studies

Toxicity assessments have shown variable effects of DBMP and its degradation products on aquatic organisms. The effective concentration (EC50) values for DBMP were determined in studies involving Artemia franciscana and Thamnocephalus platyurus. The EC50 values for DBMP were reported as follows:

| Compound | EC50 (24 h), Artemia franciscana (mg dm⁻³) | EC50 (24 h), Thamnocephalus platyurus (mg dm⁻³) |

|---|---|---|

| This compound (DBMP) | 35.56 (28.08–39.43) | 12.15 (11.54–15.79) |

| Tetrabromobisphenol A (TBBPA) | 6.243 (4.931–6.772) | 4.141 (3.47–4.61) |

| Bisphenol A (BPA) | 34.74 (28.35–43.26) | 2.35 (2.03–3.04) |

These results indicate that while DBMP is less toxic than TBBPA, it still poses significant ecological risks due to its persistence and potential bioaccumulation .

Case Studies

- Degradation Efficiency Comparison : A comparative study on the degradation of TBBPA and its derivatives showed that photocatalytic methods significantly outperformed ozonolysis in terms of speed and efficiency, with nearly complete removal achieved within minutes under optimal conditions .

- Environmental Impact Assessment : Research conducted in various aquatic environments revealed detectable levels of TBBPA and its derivatives, including DBMP, emphasizing the need for effective remediation strategies due to their toxicological profiles and persistence in ecosystems .

Eigenschaften

IUPAC Name |

2,6-dibromo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGPGTJKHFAYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179062 | |

| Record name | p-Cresol, 2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-14-6 | |

| Record name | 2,6-Dibromo-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dibromo-4-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Cresol, 2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromo-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIBROMO-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K2AC6DDV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2,6-Dibromo-4-methylphenol?

A1: this compound has the molecular formula C7H6Br2O and a molecular weight of 265.94 g/mol. While the provided abstracts do not contain detailed spectroscopic data, its structure consists of a phenol ring with a methyl group at the 4-position and bromine atoms at the 2 and 6 positions. []

Q2: How is this compound synthesized?

A2: this compound can be synthesized from p-cresol through a three-step process involving bromination, methoxylation, and methylation. [, ] This process typically achieves a high yield, exceeding 80%. [, ] An alternative synthesis involves using ethoxymethyl (EOM) as a protecting group for the phenol functionality during synthesis. []

Q3: What is known about the crystal structure of this compound?

A3: Crystallographic studies reveal that this compound molecules within the crystal lattice interact primarily through intermolecular hydrogen bonding. [] The presence of the bulky bromine atoms at the ortho positions influences the hydrogen bonding pattern, causing significant deviations from the phenolic ring plane for the acceptor hydrogen bond. []

Q4: Has this compound been investigated for catalytic applications?

A4: While the provided abstracts do not directly address the catalytic properties of this compound, its derivatives, specifically 2,6-bis(phosphino)phenols, are explored as potential ligands in organometallic chemistry. [] These ligands could impart unique reactivity and selectivity to metal complexes, making them potentially valuable for catalytic applications.

Q5: What is the environmental impact and degradation profile of this compound?

A5: this compound is a bromophenol found in the marine worm Lanice conchilega. [] This suggests its presence in marine environments, potentially originating from biogenic sources. [] Its degradation in water can be achieved through photocatalytic processes using magnetite as a catalyst, demonstrating its susceptibility to advanced oxidation methods for environmental remediation. []

Q6: Are there alternative methods to synthesize 3,4,5-Trimethoxytoluene without using this compound as an intermediate?

A6: The provided abstracts focus on the synthesis of 3,4,5-Trimethoxytoluene using this compound as a key intermediate. Exploring alternative synthetic routes to 3,4,5-Trimethoxytoluene that bypass this intermediate could provide valuable insights into more efficient or environmentally friendly approaches.

Q7: How does the presence of bromine atoms in this compound influence its reactivity compared to unsubstituted phenol?

A7: The two bromine atoms in this compound significantly impact its reactivity. They exert both steric hindrance due to their size and electronic effects due to their electronegativity. These factors can influence the molecule's ability to participate in reactions like electrophilic aromatic substitution, potentially altering reaction rates and product distributions compared to phenol.

Q8: How does this compound interact with organometallic compounds?

A8: Research indicates that this compound reacts with pentaphenylantimony, highlighting its ability to act as a ligand for organoantimony compounds. [] This interaction suggests its potential use in synthesizing various organometallic complexes, expanding its applications in coordination chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.